Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane
Description
Properties
CAS No. |
921610-52-8 |
|---|---|
Molecular Formula |
C12H15F3OSi |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-17(2,3)16-8-7-10-5-4-6-11(9-10)12(13,14)15/h4-9H,1-3H3 |
InChI Key |
BFVHPUSSMUEOIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthesis Procedure
The general procedure for synthesizing Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane can be summarized as follows:
Reagent Preparation : The reaction typically begins with the preparation of the necessary reagents, including chlorotrimethylsilane and a suitable ketone that contains the trifluoromethyl group.
Reaction Conditions : The synthesis is carried out under an inert atmosphere, often nitrogen, to prevent moisture interference. The reaction mixture is usually stirred at room temperature or at elevated temperatures depending on the specific protocol.
Quenching and Workup : After the reaction period, the mixture is quenched with an aqueous solution, followed by extraction with organic solvents like pentane or dichloromethane. The organic layers are dried over sodium sulfate and concentrated under reduced pressure.
Specific Reaction Steps
A detailed example of the synthesis includes:
-
- A solution of a ketone (for example, 9.08 mmol) is mixed with triethylamine and chlorotrimethylsilane in acetonitrile.
- The mixture is stirred overnight at room temperature.
- After completion, ice-water is added followed by extraction with pentane.
Conversion to Trimethyl Silane :
- The crude product undergoes treatment with TMSCl (trimethylsilyl chloride) at low temperatures to form the desired silane compound.
- The reaction is quenched with saturated sodium bicarbonate solution and extracted again with hexanes.
-
- The final product is purified through washing with brine and drying before being concentrated to yield a yellow oil.
Yield and Characterization
The yield of this compound can vary based on the specific conditions employed but typically ranges from 70% to 94%. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.
- Thin Layer Chromatography (TLC) : Employed to monitor the progress of the reaction.
- Mass Spectrometry (MS) : Utilized for confirming molecular weight.
| Parameter | Value |
|---|---|
| Molecular Formula | $$C{12}H{12}F_3OSi$$ |
| Molecular Weight | 260.33 g/mol |
| Typical Yield | 70% - 94% |
| Solvent Used | Acetonitrile, Pentane |
| Reaction Temperature | Room temperature or elevated |
| Quenching Agent | Saturated NaHCO₃ solution |
This compound represents a valuable compound in synthetic chemistry due to its trifluoromethyl functionality. The outlined preparation methods provide a reliable route for its synthesis, emphasizing the importance of reagent selection and reaction conditions in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions with aldehydes and ketones, forming trimethylsilyl ethers.
Substitution Reactions: It can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tetrabutylammonium fluoride and potassium tert-butoxide, which facilitate the formation of reactive intermediates . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols and ketones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane exerts its effects involves the generation of reactive intermediates, such as trifluoromethide ions, which can participate in various chemical reactions . These intermediates can attack electrophilic centers in target molecules, leading to the formation of new chemical bonds. The presence of the trifluoromethyl group enhances the reactivity and stability of these intermediates, making the compound a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Trimethyl[(3-Trifluoromethylphenyl)ethynyl]silane (CAS 40230-93-1)
Molecular Formula : C₁₂H₁₃F₃Si
Molecular Weight : 242.31 g/mol
Key Features :
- Ethynyl (triple bond) linkage instead of ethenyloxy.
- Lacks the oxygen atom present in the target compound.
Contrast with Target Compound :
- Ethynyl groups are less prone to hydrolysis than ethenyloxy linkages.
(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)
Molecular Formula : C₄H₉F₃Si
Molecular Weight : 142.20 g/mol
Key Features :
- Directly bonds the trifluoromethyl group to silicon.
- Simpler structure without aromatic or unsaturated linkages.
Contrast with Target Compound :
- Lacks the aromatic and ethenyloxy components, limiting its use in aromatic systems.
- Smaller molecular weight increases volatility but reduces structural complexity.
Hydramethylnon (CAS 67485-29-4)
Key Features :
- Contains a trifluoromethylphenyl-ethenyl substituent within a hydrazone complex.
Contrast with Target Compound :
- The trifluoromethylphenyl-ethenyl group is embedded in a heterocyclic core, differing significantly in bioactivity and synthetic utility.
Triethoxy(ethyl)silane (CAS 78-07-9)
Molecular Formula : C₈H₂₀O₃Si
Molecular Weight : 192.32 g/mol
Key Features :
- Ethyl and ethoxy substituents on silicon.
Contrast with Target Compound :
- Ethoxy groups increase hydrophilicity and hydrolysis rates compared to methyl groups.
- Lacks fluorinated aromatic components, limiting electronic effects.
Data Table: Comparative Overview of Key Compounds
Research Findings and Key Observations
Electronic Effects : The trifluoromethyl group in all compared compounds enhances electron-withdrawing properties, stabilizing intermediates in aromatic substitution reactions .
Hydrolytic Stability : The ethenyloxy group in the target compound may render it more susceptible to hydrolysis compared to ethynyl-linked analogs .
Synthetic Utility : Silicon-based compounds with unsaturated linkages (ethynyl/ethenyl) are prized for constructing conjugated materials, though reactivity varies with bond type .
Biological Activity
Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane is a silane compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and an ethenyl linkage. Its molecular formula is C12H13F3Si, with a molecular weight of approximately 260.33 g/mol. This compound has garnered attention in the fields of organic synthesis and pharmacology due to its significant biological activity, particularly related to the properties imparted by the trifluoromethyl group.
Biological Significance
The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of bioactive compounds. This modification can lead to improved pharmacokinetic properties, making derivatives of this compound valuable in drug development. Research indicates that such compounds can interact with various biological targets, potentially leading to altered biological responses.
The mechanism by which this compound exerts its effects involves:
- Electron-Withdrawing Properties : The trifluoromethyl group acts as a strong electron-withdrawing substituent, influencing the reactivity of adjacent functional groups.
- Nucleophilic Substitutions : The compound participates in nucleophilic substitutions and coupling reactions, crucial for forming carbon-fluorine bonds in pharmaceuticals and agrochemicals.
- Interaction with Biological Targets : Compounds modified with this silane can interact with receptors or enzymes, leading to significant biological effects, including antibacterial and anticancer activities.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of several trifluoromethylated compounds derived from similar silanes. The minimum inhibitory concentrations (MICs) against Bacillus mycoides, Escherichia coli, and Candida albicans were determined, revealing that certain derivatives exhibited potent antibacterial effects, with MIC values as low as 4.88 µg/mL for the most active compound .
- Anticancer Activity : In another study focusing on anticancer properties, various trifluoromethylated compounds were tested against eight human cancer cell lines (A549, HCT116, PC3, A431, HePG2, HOS, PACA2, and BJ1). Some compounds demonstrated IC50 values better than Doxorubicin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .
Comparative Analysis
The unique structure of this compound allows it to stand out among similar compounds. Below is a comparison table highlighting the differences in key properties and applications:
| Property/Compound | This compound | Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) |
|---|---|---|
| Molecular Formula | C12H13F3Si | CF3Si(CH3)3 |
| Molecular Weight | 260.33 g/mol | Not specified |
| Biological Applications | Antibacterial, anticancer | Trifluoromethylation reagent |
| Mechanism of Action | Interaction with biological targets | Introduction of trifluoromethyl groups |
| Key Features | Enhanced lipophilicity and metabolic stability | Strong electron-withdrawing properties |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant face shields and safety glasses. Wear chemically resistant gloves (e.g., nitrile) and inspect them prior to use to avoid skin contact .
- Body Protection : Full-body chemical suits are recommended, with material selection based on workplace concentration .
- Handling Practices : Conduct work in well-ventilated areas, wash hands thoroughly after handling, and avoid exposure to incompatible materials (data not fully reported) .
- Storage : Stable under recommended conditions, but avoid extreme temperatures or reactive environments due to limited decomposition data .
Q. What synthetic routes are documented for this compound?
- Methodological Answer :
- Stepwise Fluorination : A representative method involves reacting methyl 3-chloro-5-trifluoromethylbenzoate with trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of cesium fluoride (CsF) in ethylene glycol dimethyl ether at 0°C. The mixture is stirred at room temperature, followed by extraction with tert-butyl methyl ether and purification via reduced-pressure distillation .
- Silane Coupling : Analogous procedures for similar silanes (e.g., trimethylsilyl ethers) suggest using organolithium reagents (e.g., n-BuLi) in THF at low temperatures (-78°C) to activate substrates before introducing silyl groups .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H NMR and C NMR to identify proton environments (e.g., vinyloxy and trifluoromethyl groups) and silicon coupling patterns. IR spectroscopy verifies Si-O-C and C-F stretches .
- Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are critical for detecting impurities and confirming molecular weight .
Advanced Research Questions
Q. How can researchers optimize the final synthetic step to improve yield?
- Methodological Answer :
- Reaction Conditions : Evidence indicates lower yields in the final step of related silane syntheses. Optimization may involve:
- Catalyst Screening : Test alternative fluoride sources (e.g., KF, TBAF) to enhance nucleophilic trifluoromethylation efficiency .
- Temperature Control : Gradual warming (e.g., -20°C to RT) instead of immediate room-temperature stirring may reduce side reactions .
- Purification : Replace distillation with column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the product more effectively .
Q. What are the reactivity patterns of this compound under catalytic cross-coupling conditions?
- Methodological Answer :
- Pd-Catalyzed Reactions : The vinyloxy-silane moiety may participate in Stille or Suzuki-Miyaura couplings. For example, the trimethylsilyl group can act as a directing or stabilizing agent in palladium-catalyzed arylations .
- Electrophilic Fluorination : The trifluoromethyl group could influence reactivity in radical reactions or electrophilic substitutions, though direct data is limited. Testing with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C may reveal oxidation pathways .
Q. How does the trifluoromethyl group impact spectroscopic properties and stability?
- Methodological Answer :
- NMR Shifts : The -CF₃ group deshields adjacent protons, causing distinct H NMR signals (e.g., δ 7.4–7.6 ppm for aromatic protons). F NMR shows a characteristic triplet near δ -60 ppm .
- Stability : The compound is stable under inert atmospheres but may hydrolyze in aqueous acidic/basic conditions. Long-term storage in anhydrous solvents (e.g., THF) under argon is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
